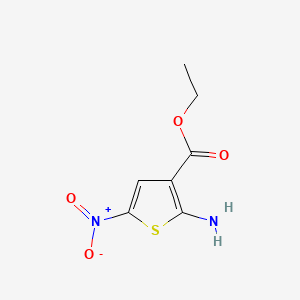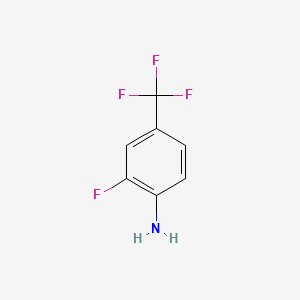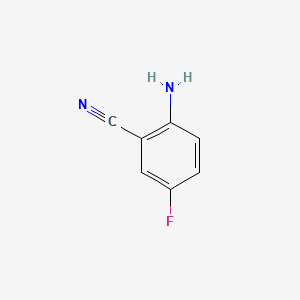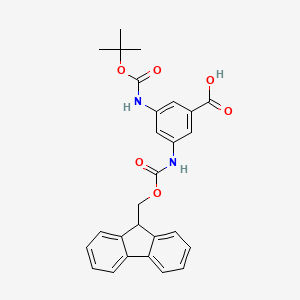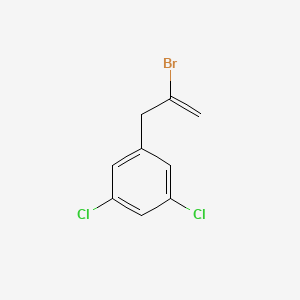
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adenosine A2a Receptor Antagonists
- Piperazine derivatives, closely related to your compound of interest, have shown potential as adenosine A2a receptor antagonists. These compounds demonstrate oral activity in rodent models of Parkinson's disease (Vu et al., 2004).
Synthesis of Piperazinyl Amides
- Efficient methods have been developed for synthesizing piperazinyl amides of 18β-glycyrrhetinic acid, which are structurally similar to your compound (Cai et al., 2020).
Formation of Piperazine-2,5-dione Derivatives
- Studies show that certain aminosuccinyl peptides, upon acidolytic deprotection, transform into piperazine-2,5-dione derivatives under neutral conditions. This highlights the chemical versatility of piperazine-based compounds (Schön & Kisfaludy, 2009).
Antibacterial Agents
- New series of piperazinyl derivatives, similar to the compound you're inquiring about, have been synthesized and evaluated for their antibacterial potential. This research indicates the potential of such compounds in developing new antibacterial agents (Hussain et al., 2018).
Crystallography and Biological Evaluation
- Derivatives of N-Boc piperazine have been synthesized and characterized, providing insights into their structural and potential biological properties. This information is crucial for understanding the applications of related compounds in medicinal chemistry (Kulkarni et al., 2016).
Role in Histamine Receptor Antagonism
- Cetirizine, a piperazine antihistamine, which shares structural similarities with your compound, is effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Piperazine Derivatives in PET Imaging
- Research on 2-(2-Furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine as a PET tracer for cerebral adenosine A2A receptors, demonstrates the diagnostic and imaging applications of piperazine derivatives (Zhou et al., 2014).
Propiedades
IUPAC Name |
2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-21-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDLSSPUNZCOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376124 |
Source


|
| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870719-85-0 |
Source


|
| Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

